An In-Depth Technical Guide to 4-Chloro-1-Isoquinolinamine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Chloro-1-Isoquinolinamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-Isoquinolinamine (CAS No. 30598-04-0), a key heterocyclic building block in medicinal chemistry. This document elucidates the compound's chemical identity, physicochemical properties, and detailed synthetic pathways. Furthermore, it explores the characteristic reactivity of the isoquinoline scaffold, predicted spectroscopic signatures for analytical identification, and its established and potential applications as a scaffold for developing novel therapeutics, particularly in the domain of kinase inhibitors. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Introduction and Structural Elucidation
The isoquinoline core is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals, renowned for a wide spectrum of biological activities.[1][2][3] 4-Chloro-1-Isoquinolinamine, with the unique Chemical Abstracts Service (CAS) number 30598-04-0 , represents a strategically functionalized derivative of this important heterocyclic system.[4]
It is critical to note that while the user's initial query mentioned "1-Chloroisoquinolin-4-amine," the CAS number 30598-04-0 is definitively assigned to the isomer 4-Chloro-1-Isoquinolinamine . This guide will focus exclusively on the latter, providing a detailed exploration of its chemical landscape. The presence of a primary amine at the C1 position and a chlorine atom at the C4 position offers two distinct points for chemical modification, making it a versatile intermediate for constructing complex molecular architectures. The amino group can act as a key pharmacophoric element or a handle for further derivatization, while the chlorine atom is a competent leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | 4-Chloro-1-isoquinolinamine |
| CAS Number | 30598-04-0[4] |
| Molecular Formula | C₉H₇ClN₂[4] |
| Molecular Weight | 178.62 g/mol [4] |
| InChIKey | AFKQABNNIRMZSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2N)Cl[4] |
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Figure 1: 2D Structure of 4-Chloro-1-Isoquinolinamine.
Synthesis and Manufacturing
The primary route for the synthesis of 4-Chloro-1-Isoquinolinamine, as referenced in the literature, involves a multi-step process starting from 1,4-dichloroisoquinoline. This pathway leverages the differential reactivity of the two chlorine atoms on the isoquinoline ring.[5]
Synthetic Workflow Overview
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) strategy. The chlorine at the C1 position is generally more susceptible to nucleophilic attack than the chlorine at the C4 position. This differential reactivity is exploited by first introducing a phenoxy group at C1, which then facilitates the subsequent amination.
Caption: Synthetic pathway from 1,4-dichloroisoquinoline.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on the established chemistry of isoquinolines.
Step 1: Synthesis of 4-Chloro-1-phenoxyisoquinoline
-
To a solution of 1,4-dichloroisoquinoline (1.0 eq) in a high-boiling point aprotic solvent such as N,N-Dimethylformamide (DMF), add phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-1-phenoxyisoquinoline.
Step 2: Synthesis of 4-Chloro-1-Isoquinolinamine
-
Place the 4-chloro-1-phenoxyisoquinoline (1.0 eq) and a solution of ammonia in ethanol (e.g., 7N) in a sealed pressure vessel.
-
Heat the vessel to 150-170 °C for 12-24 hours. The high pressure generated is necessary to drive the reaction to completion.
-
After cooling the vessel to room temperature, carefully vent the excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford pure 4-Chloro-1-Isoquinolinamine.
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred |
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
-
Aromatic Protons (5H, ~7.5-8.5 ppm): The protons on the benzene and pyridine rings will appear as a series of multiplets and doublets in this region. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and amino groups.
-
Amine Protons (2H, broad singlet, ~5.0-6.0 ppm): The NH₂ protons typically appear as a broad singlet, and its chemical shift can be concentration-dependent. This signal will disappear upon D₂O exchange.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (~110-155 ppm): The nine carbon atoms of the isoquinoline ring will resonate in this region. The carbon attached to the chlorine (C4) will be shifted downfield, as will the carbon attached to the amino group (C1). Quaternary carbons will typically show weaker signals.[6]
Infrared (IR) Spectroscopy:
-
N-H Stretching (~3300-3500 cm⁻¹): Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[7]
-
Aromatic C-H Stretching (~3000-3100 cm⁻¹): Characteristic of the aromatic protons.
-
C=C and C=N Stretching (~1500-1650 cm⁻¹): Multiple bands corresponding to the vibrations of the aromatic rings.
-
N-H Bending (~1600 cm⁻¹): Scissoring vibration of the primary amine.
-
C-Cl Stretching (~700-850 cm⁻¹): This will likely be in the fingerprint region.
Mass Spectrometry:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 178, with a characteristic M+2 peak at m/z = 180 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
-
Fragmentation: Likely fragmentation pathways would involve the loss of HCN from the pyridine ring and the loss of the chlorine atom.
Chemical Reactivity and Derivatization Potential
The dual functionality of 4-Chloro-1-Isoquinolinamine makes it a versatile substrate for further chemical synthesis.
Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom at the C4 position is activated towards nucleophilic substitution by the ring nitrogen. This allows for the introduction of a wide variety of nucleophiles.
Caption: SNAr reactions of 4-Chloro-1-Isoquinolinamine.
This reactivity is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies. For instance, reacting with various amines, alcohols, or thiols can introduce diverse side chains, a common strategy in drug discovery.[8]
Reactions at the C1-Amino Group
The primary amine at the C1 position can undergo standard amine chemistry:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C4 position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating C-C, C-N, and C-O bonds, further expanding the synthetic utility of this scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The 4-aminoquinoline and related isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[9]
Kinase Inhibitors
A significant application of amino-heterocycles like 4-Chloro-1-Isoquinolinamine is in the development of protein kinase inhibitors for cancer therapy. The isoquinoline core can serve as a scaffold that orients substituents into the ATP-binding pocket of kinases. The C1-amino group can act as a key hydrogen bond donor, while modifications at the C4 position can be used to achieve selectivity and improve pharmacokinetic properties. Many successful kinase inhibitors on the market, such as gefitinib and erlotinib, feature a similar 4-amino-heterocycle core.[10]
Antimalarial and Antiparasitic Agents
The 4-aminoquinoline scaffold is famously the basis for the antimalarial drug chloroquine.[11] The mechanism often involves interference with heme detoxification in the parasite. While resistance is an issue with older drugs, the scaffold remains a starting point for the design of new agents against malaria and other parasitic diseases.[11]
Other Therapeutic Areas
Derivatives of aminoisoquinolines have also been explored for a range of other therapeutic applications, including as antiviral, antimicrobial, and anti-inflammatory agents, as well as for their potential in treating neurodegenerative diseases like Alzheimer's.[1][9][12]
Safety, Handling, and Storage
As a laboratory chemical, 4-Chloro-1-Isoquinolinamine should be handled with appropriate safety precautions.
Table 3: Hazard Information (Inferred from related compounds)
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[13] |
| Skin Irritation | Causes skin irritation. | Wash hands thoroughly after handling. If on skin, wash with plenty of water.[14] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[14] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[13] |
Handling:
-
Use in a chemical fume hood.
-
Avoid generation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-1-Isoquinolinamine (CAS No. 30598-04-0) is a strategically important building block for chemical synthesis and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the creation of diverse compound libraries. The proven track record of the aminoisoquinoline scaffold in successful therapeutics, particularly as kinase inhibitors, underscores the potential of this compound in the development of next-generation targeted therapies. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers in leveraging this versatile molecule in their scientific endeavors.
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